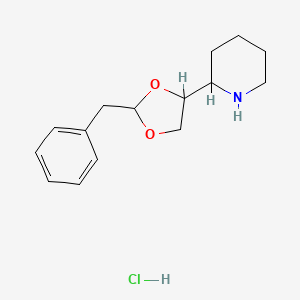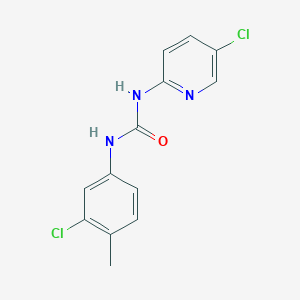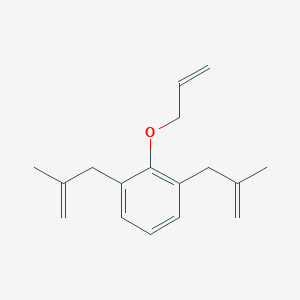![molecular formula C25H23BrN6O4S B13773589 Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy- CAS No. 64611-94-5](/img/structure/B13773589.png)
Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including a bromine atom, a nitro group, and an azo linkage, which contribute to its diverse reactivity and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy- typically involves multi-step organic reactions. The process begins with the preparation of the benzisothiazole core, followed by the introduction of the bromine and nitro groups. The azo linkage is then formed through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which subsequently reacts with another aromatic compound to form the azo bond. The final step involves the acylation of the amine group to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Reduction of the nitro group: Formation of an amino derivative.
Reduction of the azo linkage: Formation of two separate amine compounds.
Substitution of the bromine atom: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of this compound is largely dependent on its chemical structure. The presence of the azo linkage and nitro group allows it to interact with various biological targets. For instance, the compound may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-bromophenyl)-: Similar in structure but lacks the azo linkage and nitro group.
Acetamide, N-[5-bromo-(1,1’-biphenyl)-2-yl]-: Contains a biphenyl group instead of the benzisothiazole core.
Uniqueness
Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azo linkage and nitro group, in particular, sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
64611-94-5 |
|---|---|
分子式 |
C25H23BrN6O4S |
分子量 |
583.5 g/mol |
IUPAC名 |
N-[2-[(5-bromo-7-nitro-1,2-benzothiazol-4-yl)diazenyl]-5-(diethylamino)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C25H23BrN6O4S/c1-3-31(4-2)16-10-11-20(21(12-16)28-23(33)15-36-17-8-6-5-7-9-17)29-30-24-18-14-27-37-25(18)22(32(34)35)13-19(24)26/h5-14H,3-4,15H2,1-2H3,(H,28,33) |
InChIキー |
CDYOIEJXFJYWAF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C3=C2C=NS3)[N+](=O)[O-])Br)NC(=O)COC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


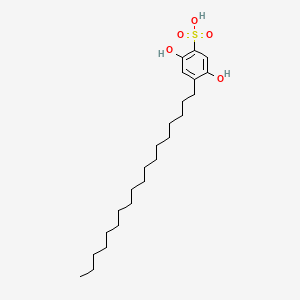

![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
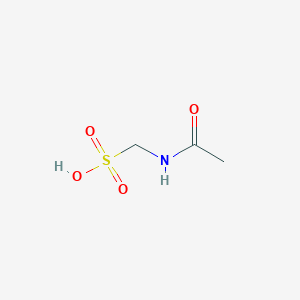
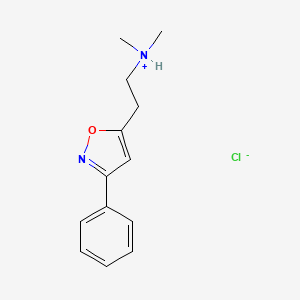

![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
